molecular formula C10H7IO2S B132842 Methyl 4-iodobenzo[b]thiophene-2-carboxylate CAS No. 146137-85-1

Methyl 4-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B132842
CAS No.: 146137-85-1
M. Wt: 318.13 g/mol
InChI Key: UGNPKTSBZTYSKG-UHFFFAOYSA-N
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Description

Methyl 4-iodobenzo[b]thiophene-2-carboxylate (CAS: 146137-85-1) is a halogenated benzo[b]thiophene derivative with the molecular formula C₁₀H₇IO₂S and a molecular weight of 318.13 g/mol . It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing urokinase-type plasminogen activator (uPA) inhibitors with IC₅₀ values of 70–320 nM . The compound is synthesized via fluorine-directed metalation/formylation followed by thiophene annulation, achieving an overall yield of 70% . Its storage requires protection from light and dry conditions at 2–8°C .

Properties

IUPAC Name

methyl 4-iodo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNPKTSBZTYSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446997
Record name Methyl 4-iodo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146137-85-1
Record name Methyl 4-iodo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-iodobenzo[b]thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the iodination of methyl benzo[b]thiophene-2-carboxylate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid . The reaction conditions often require refluxing the mixture to ensure complete iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium iodide in acetone or potassium carbonate in DMF.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted benzothiophenes, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-iodobenzo[b]thiophene-2-carboxylate serves as a valuable building block in the synthesis of biologically active compounds. Its derivatives have shown potential in:

  • Anticancer Research : Compounds derived from benzothiophene structures have been reported to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. These derivatives can induce apoptosis in neoplastic cells and may be effective against various tumors characterized by uncontrolled cell proliferation .
  • Neurodegenerative Diseases : The inhibition of HDACs by benzothiophene derivatives also suggests potential therapeutic applications in treating diseases of the central nervous system (CNS), such as Alzheimer's and Parkinson's disease .

Organic Synthesis

The compound is utilized in various synthetic methodologies, including:

  • Cross-Coupling Reactions : this compound can participate in palladium-catalyzed cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This property is essential for constructing complex organic molecules efficiently .
  • Aryne Reactions : It can be involved in aryne chemistry, where it reacts with alkynes or other nucleophiles to form substituted thiophenes, showcasing its utility in synthesizing diverse organic materials .

Materials Science

In the realm of materials science, this compound has applications in:

  • Organic Electronics : The compound is explored for use in organic semiconductors due to its ability to form conductive polymers when polymerized. These materials are crucial for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies and Research Findings

Application AreaDescriptionReference
Anticancer ActivityInhibits HDACs leading to apoptosis of cancer cells
Neurodegenerative DiseasesPotential treatment for CNS diseases through HDAC inhibition
Organic SynthesisUtilized in cross-coupling reactions for complex molecule synthesis
Organic ElectronicsUsed in the development of conductive polymers for OLEDs

Mechanism of Action

The mechanism of action of methyl 4-iodobenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to compounds that interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved vary based on the structure of the final bioactive molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Methyl 4-Bromobenzo[b]thiophene-2-Carboxylate (CAS: 62224-16-2)
  • Molecular Formula : C₁₀H₇BrO₂S
  • Molecular Weight : 271.13 g/mol
  • Key Differences: Bromine substitution at position 4 instead of iodine reduces molecular weight and alters electronic properties. Bromine’s smaller atomic radius may enhance solubility compared to the bulkier iodine analog. Used in synthesizing STAT3 inhibitors and bisthienoacenes, highlighting versatility in diverse therapeutic applications .
Methyl 3-Iodobenzo[b]thiophene-2-Carboxylate (CAS: 683274-54-6)
  • Molecular Formula : C₁₀H₇IO₂S
  • Molecular Weight : 318.13 g/mol
  • Positional isomerism impacts molecular docking outcomes, as seen in studies targeting HBV or uPA .

Functional Group-Substituted Derivatives

Methyl 4-Fluoro-3-(Morpholinosulfonyl)benzo[b]thiophene-2-Carboxylate
  • Molecular Formula: C₁₄H₁₄FNO₅S₂
  • Molecular Weight : 383.39 g/mol
  • Key Differences: Fluorine and morpholinosulfonyl groups enhance electronegativity and metabolic stability. Demonstrated anti-hepatitis B virus (HBV) activity, with structural confirmation via X-ray crystallography and Hirshfeld surface analysis . The sulfonyl group facilitates hydrogen bonding, critical for target engagement in viral inhibition .
Methyl 4-Cyanobenzo[b]thiophene-2-Carboxylate (CAS: 861218-72-6)
  • Molecular Formula: C₁₁H₇NO₂S
  • Molecular Weight : 217.24 g/mol
  • Lower molecular weight compared to iodine/bromine analogs may improve bioavailability .

Non-Halogenated Derivatives

Methyl Benzo[b]thiophene-2-Carboxylate (CAS: 22913-24-2)
  • Molecular Formula : C₁₀H₈O₂S
  • Molecular Weight : 192.23 g/mol
  • Key Differences :
    • Lack of halogen simplifies synthesis but reduces electrophilic character.
    • Foundational structure for derivatization into inhibitors of Aβ and tau aggregates in neurodegenerative diseases .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Yield/Synthetic Efficiency
Methyl 4-iodobenzo[b]thiophene-2-carboxylate 146137-85-1 C₁₀H₇IO₂S 318.13 uPA inhibitors (IC₅₀: 70–320 nM) 70%
Methyl 4-bromobenzo[b]thiophene-2-carboxylate 62224-16-2 C₁₀H₇BrO₂S 271.13 STAT3 inhibitors, bisthienoacenes Not specified
Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate - C₁₄H₁₄FNO₅S₂ 383.39 HBV inhibitors Not specified
Methyl 4-cyanobenzo[b]thiophene-2-carboxylate 861218-72-6 C₁₁H₇NO₂S 217.24 Electrophilic intermediates Not specified

Research Findings and Implications

  • Electron-Withdrawing Groups: Cyano and sulfonyl groups enhance reactivity in cross-coupling reactions, critical for constructing complex heterocycles .
  • Biological Activity: The 4-iodo derivative’s role in uPA inhibition contrasts with the 4-fluoro-morpholinosulfonyl analog’s anti-HBV activity, underscoring substituent-driven target selectivity .
  • Synthetic Accessibility: The 70% yield of the 4-iodo compound highlights efficient synthesis compared to multi-step routes for morpholinosulfonyl derivatives .

Biological Activity

Methyl 4-iodobenzo[b]thiophene-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and applications, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C10H7IO2S
  • Molecular Weight: 319.14 g/mol
  • CAS Number: 146137-85-1

This compound features a thiophene ring fused with a benzene derivative, incorporating an iodine atom and a carboxylate ester, which contribute to its reactivity and potential biological activity.

The precise mechanism of action for this compound remains largely unexplored. However, its structural properties suggest several potential interactions within biological systems:

  • High Gastrointestinal Absorption: The compound is predicted to have favorable pharmacokinetics, including high gastrointestinal absorption and the ability to permeate the blood-brain barrier.
  • Substitution and Coupling Reactions: The iodine atom can be replaced through nucleophilic substitution reactions, and the compound can participate in palladium-catalyzed coupling reactions, which may facilitate the synthesis of more complex biologically active molecules.

Biological Activities

Research indicates that derivatives of benzothiophene, including this compound, exhibit a wide range of biological activities:

  • Anticancer Activity: Compounds based on the benzothiophene scaffold have shown promise in targeting cancer pathways. For instance, studies have identified potent inhibitors against PIM kinases (PIM1, PIM2, PIM3), which are implicated in tumorigenesis .
  • Antimicrobial Properties: Benzothiophene derivatives have demonstrated significant antimicrobial activity against various pathogens. A related study reported that specific analogs exhibited minimal inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains of Staphylococcus aureus .
  • Anti-inflammatory Effects: The structural versatility of benzothiophenes allows for the development of compounds with anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectsReferences
AnticancerInhibition of PIM kinases
AntimicrobialMIC = 4 µg/mL against S. aureus
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Studies and Research Findings

  • Anticancer Studies:
    • A study involving various benzothiophene derivatives highlighted their ability to inhibit cancer cell proliferation through targeted action on specific kinases involved in cell cycle regulation. This compound's structural characteristics may enhance its efficacy as an anticancer agent .
  • Antimicrobial Evaluation:
    • Research conducted on related compounds demonstrated their effectiveness against resistant bacterial strains, suggesting that modifications to the benzothiophene structure could yield even more potent antimicrobial agents. This opens avenues for developing new antibiotics from such scaffolds .
  • Inflammation and Pain Management:
    • Benzothiophene derivatives have been investigated for their anti-inflammatory properties, particularly in models of chronic pain and inflammation. This compound's potential to interact with inflammatory pathways warrants further exploration in therapeutic contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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